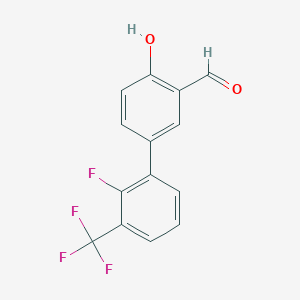

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

Beschreibung

Eigenschaften

IUPAC Name |

5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-12(20)9(6-8)7-19/h1-7,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNIUOUQCIDPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685339 | |

| Record name | 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-70-5 | |

| Record name | 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Deployment of Fluorinated Benzaldehydes in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated building blocks, fluorinated benzaldehydes have emerged as exceptionally versatile synthons for the construction of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the multifaceted applications of fluorinated benzaldehydes in drug discovery and development. We will delve into the nuanced effects of fluorine substitution on molecular properties, explore key synthetic strategies and reactions, and present detailed case studies of their successful application in various therapeutic areas, including cardiovascular disease, oncology, and infectious diseases. Furthermore, this guide will illuminate their growing importance in the development of radiotracers for Positron Emission Tomography (PET) imaging.

The Fluorine Advantage: More Than Just a Hydrogen Mimic

The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are pivotal to its utility in drug design.[1] Unlike a simple hydrogen bioisostere, the introduction of fluorine can profoundly influence a molecule's:

-

Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation. This "metabolic blocking" can significantly enhance a drug's half-life and bioavailability.[2]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets through the formation of hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[3]

-

Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and conformational preferences, which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.[4]

Fluorinated benzaldehydes, as readily available and reactive intermediates, provide a direct entry point to harness these advantages in drug candidates.

Synthesis and Reactivity of Fluorinated Benzaldehydes

The three constitutional isomers, 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde, are the most common starting materials in drug synthesis. Their preparation is often achieved through robust and scalable methods.

Key Synthetic Routes

One of the most prevalent industrial methods for synthesizing fluorobenzaldehydes is the halogen-exchange (Halex) reaction , where a corresponding chlorobenzaldehyde is treated with a fluoride source, such as potassium fluoride.[5]

Another common approach is the direct fluorination of benzaldehyde derivatives using electrophilic fluorinating agents, although this can sometimes lead to mixtures of isomers.[6]

The choice of synthetic route is often dictated by the desired isomer and the availability of starting materials.

Reactivity Profile

The aldehyde functional group in fluorinated benzaldehydes is a versatile handle for a wide range of chemical transformations. The position of the fluorine atom influences the reactivity of the aldehyde group through a combination of inductive and mesomeric effects.[7] Key reactions include:

-

Condensation Reactions: The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, a class of compounds with significant biological activity.[8]

-

Schiff Base Formation: The reaction with primary amines to form Schiff bases is a facile method for introducing diverse functionalities and is widely used in the synthesis of antimicrobial agents.[9]

-

Reductive Amination: This reaction allows for the formation of fluorinated benzylamine derivatives, which are common moieties in many drug molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are essential for carbon-carbon bond formation, enabling the extension of the carbon skeleton.

The following diagram illustrates the central role of fluorinated benzaldehydes as a branching point for the synthesis of diverse molecular scaffolds.

Case Studies in Drug Discovery and Development

The true value of fluorinated benzaldehydes is best illustrated through their successful application in the synthesis of marketed drugs and clinical candidates.

Ezetimibe: A Cholesterol Absorption Inhibitor

Ezetimibe (Zetia®) is a blockbuster drug used to treat hypercholesterolemia.[7] Its mechanism of action involves the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, which is responsible for cholesterol absorption.[10][11] The synthesis of Ezetimibe prominently features a 4-fluorophenyl moiety, which is crucial for its biological activity and metabolic stability.[3][4] The fluorine atoms serve to block sites on the aromatic ring that would otherwise be susceptible to metabolic oxidation.[2]

Synthesis Snapshot: A key step in many synthetic routes to Ezetimibe involves the use of 4-fluorobenzaldehyde or a derivative thereof. For instance, in some approaches, a Wittig-type reaction with 4-fluorobenzaldehyde is employed to construct a key intermediate.

Fluorinated Chalcones: A Promising Class of Anticancer Agents

Chalcones are a class of natural products that have garnered significant interest for their wide range of biological activities, including potent anticancer effects.[12] Fluorinated chalcones, often synthesized from fluorinated benzaldehydes, have shown enhanced cytotoxic activity against various cancer cell lines.[13][14]

Mechanism of Action: Many chalcones exert their anticancer effects by inducing apoptosis and inhibiting key signaling pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway.[12]

Structure-Activity Relationship (SAR): Studies have shown that the position and number of fluorine atoms on the benzaldehyde ring can significantly impact the anticancer activity of chalcones.[15] For example, certain substitution patterns can enhance the compound's ability to act as a Michael acceptor, a proposed mechanism for their cytotoxicity.[15]

| Compound Class | Target Pathway/Mechanism | Therapeutic Area | Key Synthetic Reaction |

| Ezetimibe | NPC1L1 Cholesterol Transporter | Hypercholesterolemia | Wittig Reaction |

| Fluorinated Chalcones | PI3K/Akt/mTOR, Apoptosis Induction | Oncology | Claisen-Schmidt Condensation |

| Fluorinated Schiff Bases | Bacterial Cell Wall Synthesis/Enzyme Inhibition | Infectious Diseases | Imine Formation |

| Pyrazolopyridine Derivatives | Mitogen-Activated Protein Kinase (MAPK) | Inflammation, Oncology | Multistep synthesis involving condensation |

Antimicrobial Schiff Bases

Schiff bases derived from the condensation of fluorinated benzaldehydes with various amines have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[9][16] The fluorine atom often enhances the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Structure-Activity Relationship (SAR): The antimicrobial potency of these Schiff bases is influenced by the position of the fluorine atom on the benzaldehyde ring and the nature of the amine component. For instance, certain fluorinated Schiff base-metal complexes have shown enhanced antibacterial activity compared to the free ligands.[9]

Pyrazolopyridine Derivatives as Kinase Inhibitors

4-Fluorobenzaldehyde is a key starting material in the synthesis of certain pyrazolopyridine derivatives that act as potent inhibitors of mitogen-activated protein kinase (MAPK).[17] These kinases are involved in cellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. The pyrazolopyrimidine scaffold is an isostere of the adenine ring of ATP, allowing these molecules to bind to the ATP-binding site of kinases.[18][19]

Fluorinated Benzaldehydes in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. The development of PET radiotracers labeled with the positron-emitting isotope fluorine-18 (¹⁸F) has revolutionized medical diagnostics and drug development.[20]

¹⁸F-labeled benzaldehydes, particularly [¹⁸F]4-fluorobenzaldehyde, have emerged as valuable synthons for the construction of PET radiotracers.[21] These labeled building blocks can be readily incorporated into larger molecules to target specific biological markers.

Application in Neuroinflammation Imaging: Neuroinflammation is a key pathological feature of many neurodegenerative diseases, such as Alzheimer's disease.[22] PET tracers targeting markers of neuroinflammation, such as the translocator protein (TSPO) or colony-stimulating factor 1 receptor (CSF1R), are in high demand.[23] The synthesis of some of these tracers involves the use of ¹⁸F-labeled benzaldehyde derivatives.

The following workflow illustrates the general process of developing a PET tracer using an ¹⁸F-labeled benzaldehyde synthon.

Sources

- 1. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Ezetimibe (Zetia): a new type of lipid-lowering agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 9. Antibacterial Co(II), Ni(II), Cu(II) and Zn(II) complexes of Schiff bases derived from fluorobenzaldehyde and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 11. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 16. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 17. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Development of PET Radiotracers for Neuroinflammation | [medschl.cam.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Application Note: 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol as a Versatile Synthon in Organic Synthesis

Abstract

This technical guide details the application of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, a highly functionalized biaryl salicylaldehyde, as a strategic building block in modern organic synthesis. Its unique architecture, featuring a sterically demanding biaryl linkage, ortho-directing hydroxyl and formyl groups, and potent electron-withdrawing substituents (-F, -CF₃), makes it an invaluable precursor for constructing complex molecular frameworks. This note provides in-depth protocols for its application in the synthesis of advanced Schiff base ligands and medicinally relevant benzopyran heterocyclic systems. The causality behind experimental choices, troubleshooting insights, and comprehensive characterization data are provided to support researchers in drug discovery and materials science.

Introduction and Significance

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol belongs to a class of ortho-substituted biaryl aldehydes, which are of significant interest in medicinal chemistry and drug development.[1] The core structure is a salicylaldehyde moiety appended with a sterically hindered and electronically modified phenyl ring. This substitution pattern imparts several key features:

-

Pre-organized Chelation Site: The ortho-hydroxyaldehyde group is a classic bidentate ligand precursor, ideal for forming stable complexes with a wide range of metal ions.[2][3]

-

Electronic Modulation: The 2-fluoro and 3-trifluoromethyl substituents are powerful electron-withdrawing groups.[4][5] This electronic perturbation significantly influences the reactivity of the aromatic rings and the properties of downstream derivatives, such as the Lewis acidity of coordinated metal centers.

-

Steric Influence: The bulky biaryl structure can enforce specific conformations and create well-defined chiral pockets in metal complexes, which is highly desirable for asymmetric catalysis.[1]

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of resulting molecules, a critical parameter for modulating pharmacokinetic properties in drug candidates.[6][7]

Biaryl structures are foundational to many pharmaceutical agents, and their synthesis is a key focus in medicinal chemistry.[8][9][10] This specific synthon serves as a direct gateway to novel ligands, catalysts, and bioactive heterocyclic scaffolds.

Synthesis of the Core Synthon

The preparation of the title compound typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This powerful C-C bond-forming reaction is one of the most attractive approaches for creating biaryl systems due to its mild conditions and functional group tolerance.[8]

Caption: Suzuki-Miyaura coupling for synthon synthesis.

Application I: Synthesis of Sterically Hindered Schiff Base Ligands

Schiff bases derived from salicylaldehydes are among the most versatile ligands in coordination chemistry, capable of forming stable complexes that act as catalysts in numerous organic transformations.[2][11] The unique electronic and steric profile of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol allows for the creation of ligands with tailored properties for specialized catalytic applications.[12]

Rationale and Mechanistic Insight

The condensation reaction between the aldehyde group of the synthon and a primary amine proceeds via a nucleophilic attack on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (C=N) bond. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. The steric bulk of the biaryl moiety can influence the final geometry of the resulting metal complex, creating a specific chiral environment around the metal center.

Caption: General workflow for Schiff base ligand synthesis.

Detailed Experimental Protocol: Synthesis of a Chiral Salen-type Ligand

This protocol describes the synthesis of a representative chiral Schiff base ligand using (1R,2R)-(-)-1,2-Diaminocyclohexane.

Materials:

-

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol (2.0 equiv.)

-

(1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 equiv.)

-

Absolute Ethanol (200 proof)

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

Reagent Dissolution: In a 100 mL round-bottom flask, dissolve 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol (e.g., 2.00 g, 6.70 mmol) in absolute ethanol (40 mL) with gentle warming.

-

Amine Addition: To the stirred solution, add a solution of (1R,2R)-(-)-1,2-Diaminocyclohexane (e.g., 0.38 g, 3.35 mmol) in absolute ethanol (10 mL) dropwise over 5 minutes.

-

Reaction: Heat the resulting yellow solution to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. A yellow precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol (2 x 10 mL), and dry under high vacuum. The product is typically obtained in high purity without the need for column chromatography.

Expected Results & Characterization

| Parameter | Expected Outcome |

| Yield | > 90% |

| Appearance | Bright yellow crystalline solid |

| ¹H NMR | Appearance of a characteristic imine proton (CH=N) signal around δ 8.5 ppm. Disappearance of the aldehyde proton (CHO) signal around δ 9.9 ppm. |

| FT-IR (cm⁻¹) | Presence of a strong C=N stretch around 1630 cm⁻¹. Absence of the C=O stretch from the starting aldehyde. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of the Schiff base ligand. |

Application II: Synthesis of Benzopyran Heterocycles

Benzopyrans are privileged heterocyclic scaffolds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[13] Salicylaldehydes are key precursors for their synthesis, often via condensation reactions with 1,3-dicarbonyl compounds.[13]

Rationale and Mechanistic Insight

The reaction of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol with a cyclic 1,3-dicarbonyl compound, such as dimedone, typically proceeds through a domino Knoevenagel condensation/intramolecular oxa-Michael addition sequence. The base catalyst deprotonates the active methylene of the dicarbonyl, which then attacks the aldehyde. Subsequent dehydration and cyclization yield the benzopyran core. The electron-withdrawing groups on the biaryl moiety can influence the reactivity and stability of intermediates in this cascade.

Detailed Experimental Protocol: Synthesis of a Substituted Benzopyran

This protocol details a one-pot synthesis of a benzopyran derivative.

Materials:

-

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol (1.0 equiv.)

-

Dimedone (1.0 equiv.)

-

Piperidine (catalytic amount, ~10 mol%)

-

Acetonitrile (solvent)

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

Setup: To a 50 mL round-bottom flask, add 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol (e.g., 1.00 g, 3.35 mmol), dimedone (0.47 g, 3.35 mmol), and acetonitrile (20 mL).

-

Catalyst Addition: Add piperidine (0.033 mL, 0.335 mmol) to the stirred suspension.

-

Reaction: Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in dichloromethane (30 mL) and wash with 1 M HCl (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting solid by recrystallization from an ethanol/water mixture to afford the pure benzopyran product.

Expected Results & Characterization

| Parameter | Expected Outcome |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| ¹H NMR | Disappearance of aldehyde and phenolic -OH protons. Appearance of new aliphatic and aromatic signals consistent with the benzopyran structure. |

| ¹³C NMR | Appearance of signals corresponding to the newly formed heterocyclic ring and quaternary carbons. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of the benzopyran product. |

Troubleshooting and Expert Insights

-

Low Yield in Suzuki Coupling: Ensure all reagents and solvents are anhydrous and the system is thoroughly purged with an inert gas (Argon or Nitrogen). The quality of the palladium catalyst is crucial; using a freshly opened bottle or a pre-catalyst can improve results.

-

Incomplete Schiff Base Condensation: For sterically hindered or electronically deactivated amines, extending the reaction time or using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.

-

Side Reactions in Benzopyran Synthesis: The use of a mild organic base like piperidine is critical. Stronger bases may lead to undesired side reactions. Careful control of temperature is also important to prevent decomposition.

-

Purification Challenges: The fluorine-containing nature of these compounds can sometimes complicate purification. Fluorous solid-phase extraction (F-SPE) can be an effective alternative to traditional silica gel chromatography for highly fluorinated molecules.[14]

Conclusion

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is a high-value, versatile building block for advanced organic synthesis. Its unique combination of steric and electronic features provides a robust platform for developing novel Schiff base ligands for catalysis and for constructing complex, biologically relevant heterocyclic systems like benzopyrans. The protocols detailed herein are designed to be reproducible and serve as a foundation for further exploration by researchers in medicinal chemistry, catalysis, and materials science.

References

- A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery. Benchchem.

- Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. ResearchGate.

- Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. BenchChem.

- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI.

- SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND - LOCKSS. Heterocycles.

- Recent applications of coinage metal nanoparticles passivated with salicylaldehyde and salicylaldehyde-based Schiff bases. PMC.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC.

- Fluorous Synthesis of Heterocyclic Systems. PMC - NIH.

- APPLICATIONS OF SCHIFF'S BASES CHELATES IN QUANTITATIVE ANALYSIS : A REVIEW. Rasayan Journal of Chemistry.

- Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.

- Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. Academic Journals and Conferences.

- Method for producing 4-fluoro-3-trifluoromethylphenol. Google Patents.

- Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science Publisher.

- Synthesis of Fluorinated Heterocycles Utilizing Reactivities of Hydrofluoroolefins(HFOs). AGC.

- REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses.

- Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry.

- Fluorinated Building Blocks. MilliporeSigma.

- Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. ResearchGate.

- Organic Fluorinated Building Blocks. Solvay.

- FLUORINATED HETEROCYCLIC COMPOUNDS. V.I. Saloutin, Y.V. Burgart, O.G. Khudina.

- ORTHO-FORMYLATION OF PHENOLS; 3-BROMOSALICYLALDEHYDE. Organic Syntheses.

- Examples of biaryl structure applications. ResearchGate.

- A few structures of biaryl in pharmaceutical products. ResearchGate.

- Fluorinated building blocks in drug design: new pathways and targets. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 氟化构建块 [sigmaaldrich.com]

- 5. biesterfeld.no [biesterfeld.no]

- 6. Synthesis of Fluorinated Heterocycles Utilizing Reactivities of Hydrofluoroolefinsï¼HFOsï¼ ï½ Technology and Innovation ï½ AGC [agc.com]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions | Academic Journals and Conferences [science2016.lp.edu.ua]

- 13. espublisher.com [espublisher.com]

- 14. Fluorous Synthesis of Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol: A Guide for Advanced Chemical Synthesis

Introduction: A Molecule Designed for Purpose

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational design. The compound 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol emerges as a highly valuable, albeit specialized, chemical intermediate. Its structure is a deliberate convergence of functionalities, each contributing to its unique reactivity and potential applications. The 2-formylphenol (salicylaldehyde) core provides a versatile handle for a multitude of chemical transformations. The biaryl scaffold, substituted with both a fluorine atom and a trifluoromethyl group, introduces profound electronic and steric influences.

The trifluoromethyl (-CF3) group is a well-established bioisostere for groups like chlorine and methyl, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity of molecules to their biological targets.[1][2] The strategic placement of a fluorine atom further modulates the electronic properties and can enhance cell permeability.[3][4] This guide provides a comprehensive overview of the synthesis and potential applications of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, offering detailed protocols for its use as a pivotal intermediate in the synthesis of complex molecular architectures.

Proposed Synthesis of the Intermediate

The synthesis of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol can be strategically approached through a convergent synthesis, leveraging a palladium-catalyzed cross-coupling reaction as the key step for constructing the biaryl core. This is followed by a regioselective formylation.

Synthetic Pathway Overview

Caption: Proposed synthetic route to 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the biaryl core via a Suzuki-Miyaura cross-coupling reaction.[5][6][7]

-

Materials:

-

4-Bromo-2-(methoxymethoxy)benzaldehyde (or a suitable protected 4-bromophenol)

-

2-Fluoro-3-(trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water

-

Ethanol

-

-

Procedure:

-

To a flame-dried round-bottom flask, add 4-bromo-2-(methoxymethoxy)benzaldehyde (1.0 eq), 2-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add degassed toluene, water, and ethanol in a 4:1:1 ratio.

-

To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected biaryl intermediate.

-

Step 2: Deprotection and Ortho-Formylation

This step involves the removal of the protecting group (if used) and the regioselective introduction of the formyl group at the ortho position to the hydroxyl group. The Duff reaction or methods employing paraformaldehyde and a Lewis acid are suitable.[8][9][10]

-

Materials:

-

Protected 4-(2-Fluoro-3-trifluoromethylphenyl)phenol intermediate from Step 1

-

Anhydrous magnesium chloride (MgCl2)

-

Triethylamine (Et3N)

-

Paraformaldehyde

-

Anhydrous acetonitrile (MeCN)

-

Hydrochloric acid (5% aqueous solution)

-

-

Procedure:

-

To a solution of the phenol intermediate (1.0 eq) in anhydrous acetonitrile, add anhydrous magnesium chloride (1.5 eq) and triethylamine (3.75 eq).

-

Add paraformaldehyde (6.75 eq) to the mixture.

-

Heat the reaction mixture under reflux for 4-6 hours, monitoring by TLC.

-

Cool the mixture to room temperature and add 5% aqueous HCl.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol.

-

Applications as a Chemical Intermediate

The unique combination of a reactive formylphenol and a sterically demanding, electron-withdrawing biaryl moiety makes this intermediate a powerful tool for synthesizing novel compounds.

Synthesis of Schiff Base Ligands and Metal Complexes

The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines). These are versatile ligands for the synthesis of metal complexes with potential applications in catalysis and materials science.

Protocol: Synthesis of a Schiff Base Derivative

-

Materials:

-

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

-

A primary amine (e.g., aniline or a substituted derivative)

-

Ethanol or methanol

-

-

Procedure:

-

Dissolve 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol (1.0 eq) in ethanol in a round-bottom flask.

-

Add the primary amine (1.05 eq) to the solution.

-

A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.

-

The product often precipitates from the solution upon formation. If not, the solvent can be partially evaporated.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Caption: Workflow for Schiff base synthesis.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functionality is a key substrate for C-C double bond formation via the Wittig or Horner-Wadsworth-Emmons reactions, providing access to a variety of vinyl-substituted phenols.

Protocol: Wittig Olefination

-

Materials:

-

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

-

A phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the ylide.

-

Stir for 30-60 minutes.

-

Add a solution of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

-

Oxidation and Reduction of the Formyl Group

The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.

-

Oxidation to Carboxylic Acid: Reagents such as potassium permanganate (KMnO4) or Pinnick oxidation conditions (sodium chlorite and a scavenger) can be employed.

-

Reduction to Alcohol: Sodium borohydride (NaBH4) in an alcoholic solvent is a mild and effective reagent for this transformation.

Building Blocks for Heterocyclic Synthesis

The 2-formylphenol moiety is a classic precursor for the synthesis of various heterocyclic systems, such as coumarins (via Perkin or Knoevenagel condensation followed by cyclization) and benzofurans.[11]

Data Summary

| Property | Description |

| IUPAC Name | 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol |

| Molecular Formula | C14H8F4O2 |

| Molecular Weight | 296.21 g/mol |

| Appearance | Expected to be a crystalline solid |

| Key Functional Groups | Phenolic hydroxyl, Aldehyde (formyl), Fluoro, Trifluoromethyl, Biaryl |

Conclusion

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol stands as a sophisticated chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and advanced materials. Its carefully designed structure allows for a wide range of chemical manipulations, providing access to complex molecules that incorporate the beneficial properties of fluorinated functional groups. The protocols and applications detailed in this guide are intended to provide researchers with a solid foundation for leveraging the unique reactivity of this versatile building block in their synthetic endeavors.

References

- Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032.

-

Zaragoza, R. J., & Martin, J. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. [Link]

-

Javed, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols Using MgCl2, Et3N and Paraformaldehyde. Organic Syntheses, 89, 220.

-

ResearchGate. (2018). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

RSC Publishing. (2017). Formylation of phenols using formamidine acetate. Organic & Biomolecular Chemistry, 15, 581-583. [Link]

- Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

-

Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

- ACS Publications. (2011). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(10), 3451-3466.

-

ResearchGate. (2014). Formylation of phenols, methoxy-and methylbenzenes. [Link]

-

Gualdani, R., et al. (2021). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 86(10), 7173-7184. [Link]

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- MDPI. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(5), 4160-4193.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (2019). Cleavage of salicylaldehyde triflate 1. [Link]

-

ResearchGate. (2017). Synthesis of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl] morpholines. [Link]

-

ResearchGate. (2023). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. lookchem.com [lookchem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Developing Enzyme Inhibition Assays with 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

Mechanistic Rationale & Target Biology

Inositol-requiring enzyme 1 alpha (IRE1α) is a dual-function transmembrane sensor critical to the Unfolded Protein Response (UPR). During severe endoplasmic reticulum (ER) stress, IRE1α oligomerizes and autophosphorylates, triggering a conformational change that activates its cytosolic endoribonuclease (RNase) domain. This domain catalyzes the unconventional splicing of XBP1 mRNA, producing a potent transcription factor (XBP1s) that drives pro-survival pathways in various malignancies, including Multiple Myeloma and Chronic Lymphocytic Leukemia[1].

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is an advanced, rationally designed salicylaldehyde derivative targeting this RNase activity. The mechanism of action relies on two synergistic binding events:

-

Covalent Warhead: The 2-formylphenol (salicylaldehyde) moiety acts as an electrophile, forming a reversible, unusually stable Schiff base (imine bond) with the ε-amino group of a specific catalytic lysine (Lys907) within the IRE1α RNase active site[2].

-

Hydrophobic Probing: The 4-(2-fluoro-3-trifluoromethylphenyl) biaryl extension occupies an adjacent hydrophobic pocket, drastically enhancing binding affinity and target selectivity compared to unfunctionalized salicylaldehydes[3].

Mechanistic pathway of IRE1α activation and targeted inhibition via Schiff base formation.

Assay Design: Causality & Self-Validating Logic

To accurately measure the inhibitory potency of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, a continuous Fluorescence Resonance Energy Transfer (FRET)-suppression assay is utilized[4]. This assay employs a synthetic mini-XBP1 RNA stem-loop tagged with a fluorophore (e.g., Cy5) and a quencher (e.g., BHQ). Cleavage by IRE1α separates the fluorophore from the quencher, yielding a real-time kinetic fluorescent signal[3].

The Causality Behind Experimental Choices

-

Buffer Selection: Tris buffers must be avoided. Tris contains primary amines that will react with the formyl group of the inhibitor, neutralizing the warhead before it reaches the enzyme. HEPES buffer is strictly required.

-

Thiol Control: High concentrations of DTT can form thioacetals with the aldehyde. DTT should be kept to the absolute minimum required for enzyme stability (≤ 1 mM).

-

Pre-incubation Kinetics: Because Schiff base formation is a covalent, time-dependent process, a 30-minute pre-incubation of the enzyme and inhibitor is mandatory. Initiating the reaction simultaneously with enzyme, inhibitor, and substrate will result in artificially high IC50 values (false negatives).

Self-Validating System Logic

Small aromatic molecules often act as Pan-Assay Interference Compounds (PAINS) by absorbing excitation light or quenching emission fluorescence. To establish trustworthiness, the workflow incorporates an Orthogonal Quencher Counter-Screen . If a compound suppresses fluorescence in the primary assay, it must be tested against a pre-cleaved fluorophore-quencher pair to prove it is a true catalytic inhibitor and not an optical artifact.

Workflow for the IRE1α FRET-suppression assay and subsequent orthogonal validation logic.

Quantitative Assay Parameters

| Parameter | Specification | Scientific Rationale |

| Assay Buffer | 20 mM HEPES (pH 7.5), 50 mM KOAc, 0.5 mM MgCl₂, 1 mM DTT | HEPES prevents amine-aldehyde cross-reactivity. Mg²⁺ is required for RNA stabilization. |

| Enzyme | 10 nM Recombinant hIRE1α (aa 547–977) | Cytosolic domain contains both kinase and RNase functionalities necessary for active conformation[3]. |

| Substrate | 50 nM 5′-Cy5-CAGUCCGCAGCACUG-BHQ-3′ | Mimics the native XBP1 stem-loop. Cy5/BHQ pair minimizes auto-fluorescence interference from small molecules[3]. |

| Pre-incubation | 30 minutes at 25°C | Essential for the thermodynamic equilibrium of the covalent Schiff base at Lys907[2]. |

| Quality Control | Z'-factor ≥ 0.7 | Ensures high-throughput screening robustness and statistical reliability of the dynamic range. |

Step-by-Step Methodologies

Protocol A: Recombinant hIRE1α FRET-Suppression Assay

-

Buffer Preparation: Prepare the assay buffer fresh on ice. Do not use buffer older than 24 hours to prevent DTT oxidation.

-

Compound Dilution: Prepare a 10-point 1:3 serial dilution of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol in 100% DMSO.

-

Enzyme Master Mix: Dilute recombinant hIRE1α to 20 nM in assay buffer.

-

Pre-Incubation: In a 384-well black, flat-bottom microplate, add 25 µL of the Enzyme Master Mix to each well. Add 0.5 µL of the compound dilutions (final DMSO concentration = 1%). Incubate in the dark at room temperature (25°C) for exactly 30 minutes.

-

Substrate Addition: Dilute the Cy5-XBP1-BHQ RNA substrate to 100 nM in assay buffer. Add 25 µL of this substrate solution to all wells to initiate the reaction (Final volume = 50.5 µL; Final Enzyme = 10 nM; Final Substrate = 50 nM)[4].

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence (Excitation: 640 nm, Emission: 680 nm) every 2 minutes for 60 minutes.

-

Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve (typically 0–20 minutes). Normalize V₀ against the DMSO vehicle control to determine % inhibition, and fit to a four-parameter logistic curve to derive the IC50.

Protocol B: Fluorescence Quenching Counter-Screen (Self-Validation)

Purpose: To prove the compound does not artificially quench Cy5 fluorescence.

-

Substrate Cleavage: Fully digest 1 µM of the Cy5-XBP1-BHQ substrate with an excess of RNase A for 1 hour to generate maximum unquenched fluorescence.

-

Compound Incubation: Add the highest concentration of the inhibitor (e.g., 10 µM) to the pre-cleaved substrate.

-

Read & Compare: Measure fluorescence. If the signal drops by >10% compared to a DMSO control, the compound is an optical quencher, and the IC50 derived in Protocol A must be mathematically corrected or discarded.

Protocol C: Cellular Orthogonal Validation (RT-qPCR for XBP1s)

Purpose: To confirm the inhibitor crosses the cell membrane and engages IRE1α in a physiological environment.

-

Cell Culture & Stress Induction: Culture Multiple Myeloma cells (e.g., KMS-11 or RPMI-8226) in RPMI-1640. Pre-treat cells with the inhibitor for 2 hours, followed by the addition of 1 µg/mL Tunicamycin (an ER stress inducer) for 4 hours[1].

-

RNA Extraction: Lyse cells and extract total RNA using a standard column-based kit.

-

cDNA Synthesis & qPCR: Synthesize cDNA. Perform qPCR using primers specifically designed to span the spliced junction of XBP1s (Forward: 5'-TGCTGAGTCCGCAGCAGGTG-3', Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3').

-

Analysis: Normalize XBP1s expression to a housekeeping gene (GAPDH or ACTB). A true IRE1α RNase inhibitor will dose-dependently abrogate the Tunicamycin-induced spike in XBP1s transcripts[4].

References

-

Logue, S.E., et al. "Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy." Nature Communications.[Link][1]

-

Cross, B.C., et al. "The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule." Proceedings of the National Academy of Sciences.[Link][2]

-

Krzyzosiak, A., et al. "Synthesis of Novel Tricyclic Chromenone-Based Inhibitors of IRE-1 RNase Activity." Journal of Medicinal Chemistry.[Link][3]

-

Jiang, D., et al. "Development of Tumor-Targeting IRE-1 Inhibitors for B-cell Cancer Therapy." Molecular Cancer Therapeutics.[Link][4]

Sources

- 1. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

Application Note: Design, Screening, and Validation of Trifluoromethylphenyl-Based Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Structural rationale, Structure-Activity Relationship (SAR) guidelines, and validated experimental protocols for evaluating trifluoromethylphenyl ( CF3 -phenyl) derivatives as Type II kinase inhibitors.

Introduction & Structural Rationale

The incorporation of fluorine atoms, and specifically the trifluoromethylphenyl ( CF3 -phenyl) group, is a cornerstone strategy in modern medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of small molecules[1]. In the realm of oncology and signal transduction therapy, CF3 -phenyl derivatives have proven exceptionally effective as Type II kinase inhibitors [2].

Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase domain[2]. The highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop undergoes a massive conformational shift, exposing a deep, allosteric hydrophobic pocket[2]. The CF3 -phenyl moiety is perfectly suited to exploit this pocket because:

-

Hydrophobic Packing: The CF3 group increases the lipophilicity of the molecule, allowing it to displace highly ordered water molecules and pack tightly against hydrophobic residues (e.g., isoleucine and leucine) deep within the kinase core[1].

-

Metabolic Stability: The strong carbon-fluorine bonds resist oxidative metabolism by cytochrome P450 enzymes, significantly extending the drug's half-life[3].

Fig 1: Mechanism of Type II kinase inhibitors binding the DFG-out conformational state.

Structure-Activity Relationship (SAR) Guidelines

When designing novel kinase inhibitors, substituting a methyl ( −CH3 ) or standard phenyl group with a CF3 -phenyl group often yields a dramatic increase in target affinity, provided the lipophilicity (logP) is carefully balanced. Excessive lipophilicity can lead to high plasma protein binding and poor aqueous solubility[3][4].

Table 1: Quantitative Impact of Trifluoromethyl Substitution on Kinase Inhibitors

| Compound / Scaffold | Target Kinase | Structural Modification | Impact on Potency (IC50) | Impact on Lipophilicity / Binding |

| Imatinib Analog | BCR-ABL | Baseline ( −CH3 substituent) | Baseline Activity | Baseline logP[1] |

| Nilotinib | BCR-ABL | −CH3 replaced with −CF3 | 30-fold increase in potency | Enhanced hydrophobic interaction with His/Ile residues[1] |

| Sorafenib | RAF-1 / VEGFR-2 | Contains −CF3 -phenyl group | 6 nM (RAF-1), 90 nM (VEGFR-2) | Optimal logP for multi-kinase DFG-out pocket engagement[5][6] |

| BTP Analogues | IL-2 / NFAT | Bis- −CF3 reduced to Mono- −CF3 | 10-fold enhancement over Cyclosporine | Reduced off-target plasma protein binding[4] |

Experimental Workflows & Protocols

To rigorously validate the efficacy and target engagement of newly synthesized CF3 -phenyl derivatives, a two-tiered testing approach is required: an in vitro biochemical assay to establish the IC50, followed by a cellular target engagement assay.

Protocol 1: High-Throughput In Vitro Kinase Assay (ADP-Glo™)

Rationale: The ADP-Glo™ assay is a universal, homogeneous, high-throughput luminescent method that measures the amount of ADP produced during a kinase reaction[7]. Because Type II inhibitors block ATP binding allosterically, measuring the reduction in ADP production provides a direct, highly sensitive readout of kinase inhibition[7].

Fig 2: Step-by-step workflow of the homogeneous ADP-Glo luminescent kinase assay.

Step-by-Step Methodology:

-

Reagent Equilibration: Thaw the Kinase Detection Buffer and equilibrate all reagents to room temperature. Causality: Luciferase enzyme kinetics are highly temperature-dependent; temperature gradients across a 384-well plate will cause edge effects and skew IC50 calculations[8].

-

Kinase Reaction Setup: In a 384-well plate, combine 5 µL of the kinase enzyme, lipid/peptide substrate, and ATP (up to 1 mM) with varying concentrations of your CF3 -phenyl inhibitor[7]. Incubate at room temperature for 60 minutes.

-

Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Causality: This step stops the kinase reaction and completely degrades all unconsumed ATP. If residual ATP is not depleted, it will create a massive background signal that masks the true ADP measurement[7][8].

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes. Causality: This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to the original kinase activity[7][8].

-

Readout: Measure luminescence using a plate-reading luminometer (0.25–1 second integration time per well)[8]. Calculate IC50 using non-linear regression analysis.

Protocol 2: Cellular Target Engagement via Photo-Crosslinking

Rationale: To prove that the inhibitor binds the intended kinase in a live cell, the CF3 group can be bioisosterically replaced with a trifluoromethylphenyl diazirine moiety[9]. This creates an affinity-based probe that retains the DFG-out binding properties but allows for covalent crosslinking upon UV exposure[9][10].

Step-by-Step Methodology:

-

Live Cell Incubation: Treat live cancer cells (e.g., K562 for BCR-ABL) with the diazirine-alkyne functionalized CF3 -phenyl probe for 1–2 hours to allow the inhibitor to reach equilibrium in the intracellular DFG-out pockets[9].

-

Photo-Activation: Irradiate the live cells with UV light at 365 nm for 10 minutes on ice. Causality: 365 nm is specifically chosen because it effectively activates the diazirine to form a highly reactive carbene (which covalently binds the kinase) while causing minimal photochemical damage to the broader cellular proteome[9][10].

-

Lysis and Click Chemistry: Lyse the cells. Perform a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the covalently bound probe[9].

-

Enrichment & Validation: Pull down the biotinylated kinase complexes using streptavidin beads. Elute and perform a Western Blot against the target kinase to confirm specific intracellular target engagement[9].

Self-Validation & Quality Control

To ensure this protocol acts as a self-validating system:

-

Z'-Factor Calculation: For the ADP-Glo assay, always run 16 wells of positive control (no inhibitor) and 16 wells of negative control (no enzyme). A Z'-factor >0.6 guarantees that the assay has sufficient signal-to-noise ratio to confidently differentiate highly potent CF3 -phenyl derivatives from weak binders.

-

Standard Curve: Generate an ATP-to-ADP conversion standard curve (from 1 mM to 0.01 µM) to ensure the luminescence readout remains in the linear dynamic range of the luminometer[8].

-

Competition Controls: In the photo-crosslinking assay, pre-treat a control group of cells with a 10x excess of the unmodified (non-diazirine) CF3 -phenyl inhibitor. A successful assay will show a complete loss of the Western Blot band in this control, proving that the crosslinking is specific to the kinase's active site and not an artifact of random hydrophobic sticking[9][10].

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. oncology-central.com [oncology-central.com]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges and improve yields in the synthesis of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol.

Synthetic Strategies Overview

The synthesis of the target molecule, a substituted salicylaldehyde, can be approached via two primary retrosynthetic pathways. The choice between these routes depends on reagent availability, reaction robustness, and the impurity profiles observed.

-

Route A: Coupling First, then Formylation. This strategy involves an initial Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by a regioselective ortho-formylation of the resulting phenol.

-

Route B: Formylation First, then Coupling. This pathway begins with the ortho-formylation of a 4-halophenol to produce a substituted salicylaldehyde, which is then subjected to a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issues in the Suzuki-Miyaura Cross-Coupling Step

Question 1: My Suzuki coupling reaction has stalled or shows very low conversion to the biaryl intermediate. What are the primary causes?

Answer: Low conversion in Suzuki-Miyaura couplings is a common issue that typically points to problems with the catalyst, reagents, or reaction environment.

-

Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen. The formation of "palladium black" is a visual indicator of catalyst precipitation and deactivation.[1]

-

Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.[1] If using a Pd(II) source like Pd(OAc)₂, consider pre-activation by stirring with the phosphine ligand before adding other reagents. For more reliable results, use air- and moisture-stable pre-catalysts like Buchwald G3 palladacycles.

-

-

Suboptimal Ligand Choice: The 2-fluoro-3-trifluoromethylphenylboronic acid coupling partner is electron-deficient. This requires a ligand that can facilitate the oxidative addition step and stabilize the palladium center.

-

Solution: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are often effective for coupling with challenging, electron-deficient partners. Standard ligands like PPh₃ may be insufficient.[2]

-

-

Boronic Acid Degradation: Boronic acids can undergo protodeboronation, especially at high temperatures or in the presence of certain bases, rendering them inactive.[3]

-

Solution: Use fresh, high-purity boronic acid. Store it in a desiccator away from light. Consider using potassium trifluoroborate salts, which often exhibit greater stability.[4]

-

-

Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent.

-

Solution: For phenolic substrates, a moderately strong base like K₂CO₃ or K₃PO₄ is often required.[3] The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent like 1,4-dioxane or toluene with water is a common choice for Suzuki couplings.[3]

-

Question 2: I am observing significant amounts of a homocoupled byproduct from my boronic acid.

Answer: Homocoupling (Glaser coupling) is a common side reaction that consumes your boronic acid and reduces the yield of the desired product. It is often promoted by the presence of oxygen.[3]

-

Solution: The most critical step is to rigorously exclude oxygen from the reaction mixture.[1] Ensure all reagents, solvents, and the reaction vessel are properly deoxygenated. Slow addition of the boronic acid to the reaction mixture can also help minimize its concentration at any given time, disfavoring the homocoupling pathway.

Issues in the Ortho-Formylation Step

Question 3: My Duff formylation reaction is producing a dark, insoluble polymer instead of the desired aldehyde.

Answer: Phenol-formaldehyde resin formation is a well-known side reaction in formylation chemistry, especially under acidic conditions.[5] This occurs through repeated hydroxymethylation and condensation.

-

Stoichiometry Control: An excess of the formylating agent (hexamethylenetetramine, HMTA) can drive polymerization.

-

Solution: Use a carefully controlled stoichiometry, typically with an HMTA-to-phenol ratio of 1:1 to 1.5:1 for mono-formylation.[6]

-

-

Temperature Management: High temperatures accelerate the condensation reactions leading to resin formation.

-

Solution: Maintain the lowest effective temperature for the formylation. While traditional Duff reactions require high heat, if polymerization is severe, reducing the temperature and accepting a longer reaction time may be necessary. For reactions in trifluoroacetic acid (TFA), temperatures around 70-80°C can be a good starting point to balance reaction rate and byproduct formation.[5]

-

-

Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can be a powerful tool to overcome this issue.[7]

Question 4: The formylation reaction is very sluggish, and the yield is low even after extended heating.

Answer: The biaryl phenol intermediate may be electronically deactivated or sterically hindered, making the electrophilic aromatic substitution difficult.

-

Acid Catalyst: The strength of the acid catalyst is crucial for generating the electrophilic iminium ion from HMTA.[9]

-

Alternative Formylation Methods: If the Duff reaction proves inefficient, other ortho-selective methods can be explored.

Purification Challenges

Question 5: I am struggling to purify the final product. Column chromatography gives poor separation, and the product oils out during recrystallization.

Answer: Purification of polar, functionalized biaryls can be challenging due to their physical properties.

-

Column Chromatography: Co-elution of impurities with similar polarity to the product is a common problem.

-

Solution: Use a shallower solvent gradient during elution to improve resolution. Try a different solvent system with alternative selectivities (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). For aromatic compounds, a biphenyl HPLC column can sometimes offer different selectivity compared to standard C18 columns.[13]

-

-

Recrystallization: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of crystals.

-

Solution: This typically means the solvent is too good for the compound or the solution is too concentrated. Try a more non-polar solvent or a solvent mixture (e.g., toluene/hexanes or ethanol/water). Ensure you are using the minimum amount of hot solvent to dissolve the compound. Slow cooling is crucial; allow the solution to cool to room temperature naturally before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can be effective.[13]

-

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred, A or B?

A1: Route A (Coupling First) is often preferred. The aldehyde group in the intermediate of Route B (5-Bromosalicylaldehyde) is an electron-withdrawing group that can deactivate the aryl bromide, making the Suzuki coupling more challenging. Furthermore, the free aldehyde is not always stable under the basic, high-temperature conditions of the coupling reaction and may require protection as an acetal, adding extra steps to the synthesis.[14] Performing the coupling on the more activated 4-bromophenol is typically more straightforward.

Q2: What analytical techniques are best for monitoring these reactions?

A2: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. For more quantitative analysis and to check for the formation of specific byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Nuclear Magnetic Resonance (NMR) spectroscopy of a worked-up aliquot can confirm the disappearance of starting material and the appearance of product signals.[15]

Q3: Are there any specific safety considerations for these reactions?

A3: Yes. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Trifluoroacetic acid (TFA) and polyphosphoric acid (PPA) are highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood. Suzuki coupling reactions can build up pressure, especially when heated, so ensure the reaction vessel is not sealed airtight. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q4: Can microwave irradiation be used for both the coupling and formylation steps?

A4: Absolutely. Microwave-assisted synthesis is well-documented for significantly accelerating both Suzuki-Miyaura couplings and Duff formylations.[7][8] It often leads to cleaner reactions, reduced side product formation, and higher yields in a fraction of the time required for conventional heating.[7] This is a highly recommended optimization strategy.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Route A, Step 1)

This protocol outlines the synthesis of the intermediate 4-(2-Fluoro-3-trifluoromethylphenyl)phenol.

| Reagent | Amount (1.0 mmol scale) | Molar Eq. |

| 4-Bromophenol | 173 mg | 1.0 |

| 2-Fluoro-3-(trifluoromethyl)phenylboronic acid | 250 mg | 1.2 |

| SPhos Pd G3 Precatalyst | 38 mg | 0.05 |

| K₃PO₄ (Potassium Phosphate) | 425 mg | 2.0 |

| 1,4-Dioxane | 8 mL | - |

| Water | 2 mL | - |

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromophenol, 2-fluoro-3-(trifluoromethyl)phenylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.

-

Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Add the degassed 1,4-dioxane and water via syringe. The solvent mixture should be sparged with argon for at least 30 minutes prior to use.[1]

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).

-

After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the biaryl phenol.

Protocol 2: Microwave-Assisted Duff Formylation (Route A, Step 2)

This protocol describes the ortho-formylation of the biaryl phenol intermediate.

| Reagent | Amount (1.0 mmol scale) | Molar Eq. |

| 4-(2-Fluoro-3-trifluoromethylphenyl)phenol | 258 mg | 1.0 |

| Hexamethylenetetramine (HMTA) | 210 mg | 1.5 |

| Trifluoroacetic Acid (TFA) | 3 mL | - |

Procedure:

-

In a 10 mL microwave reaction vessel equipped with a stir bar, combine the 4-(2-fluoro-3-trifluoromethylphenyl)phenol and HMTA.

-

Add trifluoroacetic acid (TFA).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 15-30 minutes (monitor pressure).[7][8]

-

After cooling, carefully pour the reaction mixture into ice water (20 mL).

-

Add 2M HCl solution and heat the mixture at 60 °C for 30 minutes to ensure complete hydrolysis of the intermediate imine.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the final target molecule.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Overcoming challenges in the purification of 6-(4-Chlorophenyl)-2-formylphenol.

- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

- ACS Publications. (2023). Some Items of Interest to Process R&D Chemists and Engineers.

- BenchChem. (2025).

- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

- NIH National Library of Medicine. (2021).

- RepHip UNR. (2016). A theoretical study of the Duff reaction: insights into its selectivity.

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.

- ScienceMadness.

- SciSpace. (1999).

- Organic Chemistry Portal. Suzuki Coupling.

- ResearchGate. (2016). Analytical Techniques for Small Molecule Solid Phase Synthesis.

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Purification of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

Introduction

Welcome to the technical support center for the purification of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. The molecule's structure, featuring a phenolic hydroxyl group, an ortho-formyl (aldehyde) group, and a fluorinated aromatic system, presents unique purification challenges. The acidic phenol, the reactive and potentially unstable aldehyde, and the polarity imparted by the fluorine and trifluoromethyl groups all influence the selection of an appropriate purification strategy. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol?

A1: The most effective purification methods for this compound are silica gel column chromatography and recrystallization. The choice between them depends on the scale of your reaction and the nature of the impurities. For removing baseline impurities and closely related non-polar side-products, column chromatography is generally the first choice. For removing trace impurities from a solid product or for large-scale purification, recrystallization from a suitable solvent system is often more efficient.[1][2] An initial acid-base extraction can also be highly effective for removing non-phenolic impurities.

Q2: What are the most likely impurities I will encounter?

A2: Impurities are typically derived from starting materials or side-reactions. Common impurities may include:

-

Unreacted Starting Materials: Such as 4-fluoro-3-(trifluoromethyl)phenol or its precursors.[3]

-

Over-formylation or Isomeric Products: Depending on the synthetic route, formylation might occur at other positions on the phenolic ring.

-

Oxidation Product: The formyl group can be oxidized to the corresponding carboxylic acid, especially if exposed to air over long periods.[4]

-

De-formylation Product: Reversion to the starting phenol under harsh conditions.

-

Solvent Adducts: Aldehydes can form hemiacetals or acetals if purified using alcohol-based solvents on an acidic stationary phase like silica gel.[5]

Q3: How do the compound's functional groups affect purification strategy?

A3: Each functional group plays a critical role:

-

Phenolic -OH: The acidic nature of the phenol allows for purification via acid-base extraction. By dissolving the crude product in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate), the phenolic compound can be deprotonated and extracted into the aqueous layer, leaving non-acidic impurities behind. The product is then recovered by acidifying the aqueous layer and re-extracting.

-

Formyl -CHO: The aldehyde group is moderately polar and susceptible to oxidation.[4] Its presence can lead to smearing or decomposition on standard silica gel due to the acidic nature of the support.[4][5] It is often advisable to use deactivated silica gel for chromatography.

-

Fluoro (-F) and Trifluoromethyl (-CF3) Groups: These electron-withdrawing groups increase the acidity of the phenol and influence the overall polarity and solubility of the molecule. They can also offer unique selectivity in certain chromatographic systems, like those employing biphenyl columns.[6]

Q4: Is this compound stable under typical purification conditions?

A4: 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is generally stable. However, prolonged exposure to strong acids, strong bases, or high heat can be detrimental. The aldehyde is particularly sensitive. Prolonged heating during recrystallization should be minimized to prevent degradation. Similarly, extended time on an acidic silica gel column can lead to lower yields.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Column Chromatography Issues

Problem: My compound is streaking badly on the silica gel column, leading to poor separation.

-

Possible Cause 1: Silica Gel is too Acidic. Standard silica gel is acidic and can strongly interact with the phenolic hydroxyl and aldehyde groups, causing tailing. Aldehydes can also be sensitive to acidic conditions.[5]

-

Solution: Deactivate the silica gel before use. This can be done by preparing the slurry in your non-polar eluent (e.g., hexanes) containing 0.5-1% triethylamine.[5] This neutralizes the acidic sites on the silica surface, resulting in sharper peaks and better separation.

-

-

Possible Cause 2: Inappropriate Solvent System. The polarity of your eluent may not be optimal for separating the compound from its impurities.

-

Solution: Methodically re-evaluate your solvent system using Thin Layer Chromatography (TLC). Test a range of solvent systems with different selectivities. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/acetone or toluene/ethyl acetate system. The goal is to find a system that gives your product an Rf value of approximately 0.25-0.35 and provides the best possible separation from all impurities.[5]

-

Problem: I'm experiencing very low yield after column chromatography.

-

Possible Cause 1: Irreversible Adsorption or Degradation. The compound may be binding too strongly to the silica gel or degrading during the long elution time.[6]

-

Solution 1: Use deactivated silica as mentioned above.

-

Solution 2: Consider an alternative stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[5]

-

Solution 3: If the compound is sufficiently polar, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an option, though this is a more advanced technique.[7]

-

-